molecular formula C9H5Cl2F3O3 B6244964 1-(3,5-dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one CAS No. 2408958-60-9

1-(3,5-dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one

Cat. No. B6244964
CAS RN: 2408958-60-9
M. Wt: 289
InChI Key:
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Description

1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one, also known as 3,5-dichloro-2,2-dihydroxypropan-1-one (DCDP), is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biological systems. DCDP has been studied extensively for its unique properties, and its potential to be used in a variety of scientific applications.

Scientific Research Applications

DCDP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biological systems. In addition, DCDP has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

DCDP is a highly reactive compound, and is capable of forming covalent bonds with a wide variety of molecules. It has been shown to interact with proteins, DNA, and other biological molecules, and is thought to play an important role in the regulation of gene expression. In addition, DCDP has been shown to interact with a variety of cellular signaling pathways, and is thought to be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
DCDP has been studied extensively for its biochemical and physiological effects. It has been shown to induce apoptosis in a variety of cell types, and is thought to play an important role in the regulation of cell death and survival. In addition, DCDP has been shown to modulate the activity of a variety of enzymes and proteins, and is thought to be involved in the regulation of a wide range of biological processes.

Advantages and Limitations for Lab Experiments

DCDP has a number of advantages and limitations for use in laboratory experiments. It is a highly reactive compound, and is capable of forming covalent bonds with a wide variety of molecules. This makes it a useful reagent for a variety of chemical reactions. In addition, DCDP is water-soluble, making it easy to work with in aqueous solutions. However, DCDP can be toxic at high concentrations, and should be handled with caution in the laboratory.

Future Directions

The potential applications of DCDP are still being explored, and there are a number of exciting future directions for research. For example, DCDP could be used as a therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, DCDP could be used to modulate the activity of enzymes and proteins, and to regulate a wide range of biological processes. Finally, DCDP could be used as a fluorescent probe to study the structure and function of proteins and other biological molecules.

Synthesis Methods

DCDP can be synthesized from a variety of chemicals, including 1-(3,5-dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-onebenzaldehyde, hydrofluoric acid, and sodium hydroxide. The reaction is conducted under acidic conditions, and the resulting compound is purified by recrystallization. The synthesis of DCDP has been studied extensively and is well-documented in the scientific literature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one involves the conversion of 3,5-dichlorobenzoyl chloride to the corresponding acid, followed by esterification with 2,2,2-trifluoroethanol. The resulting ester is then reduced to the alcohol, which is oxidized to the ketone using a mild oxidizing agent.", "Starting Materials": [ "3,5-dichlorobenzoyl chloride", "2,2,2-trifluoroethanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Conversion of 3,5-dichlorobenzoyl chloride to the corresponding acid using sodium hydroxide and water.", "Step 2: Esterification of the acid with 2,2,2-trifluoroethanol using acetic acid as a catalyst.", "Step 3: Reduction of the resulting ester to the alcohol using sodium borohydride in methanol.", "Step 4: Oxidation of the alcohol to the ketone using hydrogen peroxide in the presence of acetic acid." ] }

CAS RN

2408958-60-9

Molecular Formula

C9H5Cl2F3O3

Molecular Weight

289

Purity

95

Origin of Product

United States

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